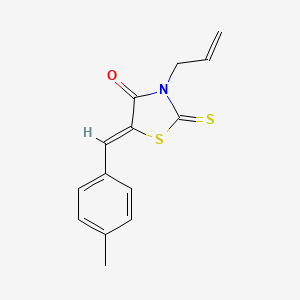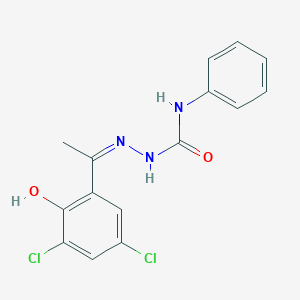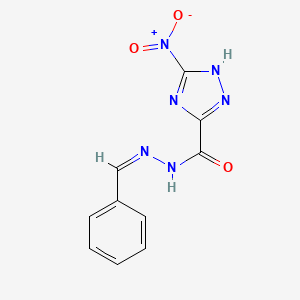![molecular formula C22H23N5 B6079161 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6079161.png)
1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine, commonly known as MPPE, is a novel chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. MPPE belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds like amphetamines and cathinones.
科学研究应用
MPPE has been investigated for its potential pharmacological properties, including its effects on the central nervous system, cardiovascular system, and immune system. In vitro studies have shown that MPPE acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), which suggests its potential use as an antidepressant and a stimulant. MPPE has also been found to exhibit anti-inflammatory and antioxidant properties, which could be useful in treating various diseases.
作用机制
The exact mechanism of action of MPPE is not fully understood, but it is believed to act as an SSRI and a DRI by inhibiting the reuptake of serotonin and dopamine, respectively. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in changes in mood, cognition, and behavior. MPPE has also been found to modulate the activity of certain ion channels, which could contribute to its pharmacological effects.
Biochemical and Physiological Effects:
MPPE has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, heart rate, blood pressure, and immune function. In animal studies, MPPE has been found to increase locomotor activity and enhance cognitive performance, suggesting its potential use as a cognitive enhancer. MPPE has also been shown to reduce inflammation and oxidative stress, which could be beneficial in treating various diseases.
实验室实验的优点和局限性
One advantage of using MPPE in lab experiments is its selectivity for serotonin and dopamine reuptake inhibition, which could make it a useful tool for studying the role of these neurotransmitters in various physiological processes. Another advantage is its anti-inflammatory and antioxidant properties, which could be useful in studying the mechanisms of inflammation and oxidative stress in disease. However, one limitation of using MPPE is its potential for abuse, as it belongs to the class of psychoactive compounds. Therefore, caution must be taken when handling and administering MPPE in lab experiments.
未来方向
There are several future directions for research on MPPE, including its potential use as an antidepressant, a stimulant, and a cognitive enhancer. Further studies are needed to investigate its pharmacokinetics and pharmacodynamics, as well as its potential for abuse and dependence. MPPE could also be explored for its potential therapeutic effects in various diseases, including neurodegenerative disorders, cardiovascular disease, and inflammation-related diseases. Additionally, the development of novel analogs of MPPE could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
The synthesis of MPPE involves several steps, starting with the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(1H-pyrazol-1-yl)benzylamine in the presence of a reducing agent like sodium borohydride. The resulting intermediate is then reacted with ethyl chloroacetate to obtain the final product, MPPE. The synthesis of MPPE has been reported in a few research articles, and the purity and yield of the product have been optimized by varying the reaction conditions.
属性
IUPAC Name |
1-(5-methyl-1-phenylpyrazol-4-yl)-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-17(22-16-25-27(18(22)2)20-9-4-3-5-10-20)23-15-19-8-6-11-21(14-19)26-13-7-12-24-26/h3-14,16-17,23H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCMULPKJGZYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)NCC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079082.png)
![3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6079088.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}butylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6079092.png)
![3-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6079094.png)
![3-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6079095.png)
![4-[1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6079100.png)
![{5-[(2-methoxy-1-naphthyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6079116.png)

![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079143.png)


![3-(4-chlorophenyl)-2-ethyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6079167.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6079176.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6079178.png)